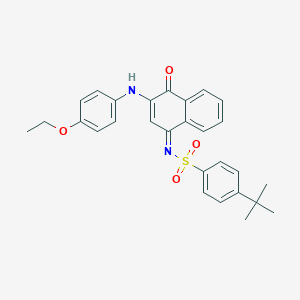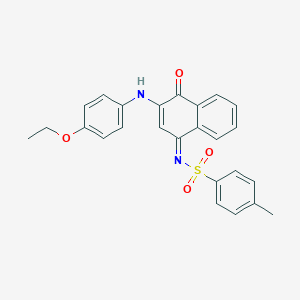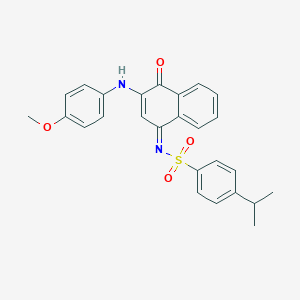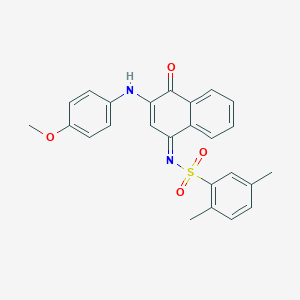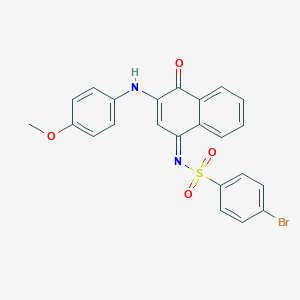![molecular formula C22H19NO6S B281575 Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPAF and has been shown to have a number of interesting properties that make it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of MPAF is not fully understood, but it is thought to work by inhibiting the growth of cancer cells and inducing apoptosis (cell death). MPAF has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPAF has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, MPAF has also been shown to have neuroprotective effects and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPAF in lab experiments is its high potency. MPAF has been shown to be effective at very low concentrations, which makes it an attractive candidate for use in a wide range of experiments. However, one limitation of using MPAF is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are a number of future directions for research on MPAF. One area of interest is in the development of MPAF-based drugs for the treatment of cancer. Another area of research is in the development of MPAF-based drugs for the treatment of inflammatory diseases. Finally, there is also interest in exploring the potential use of MPAF as an antimicrobial agent.
Métodos De Síntesis
The synthesis of MPAF is a complex process that involves several steps. The starting material for the synthesis is 2-methylnaphtho[1,2-b]furan-3-carboxylic acid, which is then reacted with 4-methoxybenzenesulfonyl chloride to form an intermediate product. This intermediate is then reacted with methylamine to form MPAF.
Aplicaciones Científicas De Investigación
MPAF has been shown to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. MPAF has been shown to have anti-cancer properties and has been tested in vitro against a number of different cancer cell lines. In addition to its anti-cancer properties, MPAF has also been shown to have anti-inflammatory and anti-oxidant properties.
Propiedades
Fórmula molecular |
C22H19NO6S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H19NO6S/c1-13-20(22(24)28-3)18-12-19(16-6-4-5-7-17(16)21(18)29-13)23-30(25,26)15-10-8-14(27-2)9-11-15/h4-12,23H,1-3H3 |
Clave InChI |
IVMKBJFIYHXGNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
SMILES canónico |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
